molecular formula C10H12Cl2O2 B6603528 1,5-Dichloro-2,4-diethoxybenzene CAS No. 50375-05-8

1,5-Dichloro-2,4-diethoxybenzene

Cat. No.: B6603528
CAS No.: 50375-05-8
M. Wt: 235.10 g/mol
InChI Key: DNJXDEOESPSAQA-UHFFFAOYSA-N
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Description

1,5-Dichloro-2,4-diethoxybenzene (C₁₀H₁₂Cl₂O₂) is a disubstituted benzene derivative featuring two chlorine atoms at the 1- and 5-positions and ethoxy groups at the 2- and 4-positions. The ethoxy groups contribute steric bulk and electron-donating effects, while chlorine atoms impart electron-withdrawing characteristics, influencing reactivity, solubility, and biological activity .

Properties

IUPAC Name

1,5-dichloro-2,4-diethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2/c1-3-13-9-6-10(14-4-2)8(12)5-7(9)11/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJXDEOESPSAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50375-05-8
Record name 1,5-Dichloro-2,4-diethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050375058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-DICHLORO-2,4-DIETHOXYBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4JZG6L3CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of 1,5-Dichloro-2,4-diethoxybenzene typically involves the chlorination of 2,4-diethoxybenzene. One common method includes the reaction of 2,4-diethoxybenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and purity .

Chemical Reactions Analysis

1,5-Dichloro-2,4-diethoxybenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,5-Dichloro-2,4-diethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2,4-diethoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .

In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the ethoxy groups. These substituents affect the compound’s nucleophilicity and electrophilicity, determining its behavior in various reactions .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural analogs, emphasizing substituent positions, electronic effects, and applications:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Safety/Toxicity References
1,5-Dichloro-2,4-diethoxybenzene Cl (1,5); OCH₂CH₃ (2,4) C₁₀H₁₂Cl₂O₂ Hypothesized fungicidal activity; moderate solubility in organic solvents Likely irritant (inferred from analogs) N/A
1,5-Dichloro-2,3-dimethoxybenzene Cl (1,5); OCH₃ (2,3) C₈H₈Cl₂O₂ Natural product in Geniculosporium fungi; weak fungicidal activity Low acute toxicity (natural occurrence)
1,3-Dichloro-2,4-dimethoxybenzene Cl (1,3); OCH₃ (2,4) C₈H₈Cl₂O₂ Headspace volatile in Daldinia clavata; used as synthetic standard Irritant (similar to chlorinated aromatics)
1,5-Dichloro-2,4-dinitrobenzene Cl (1,5); NO₂ (2,4) C₆H₂Cl₂N₂O₄ Soil fungicide; high reactivity due to nitro groups Acute toxicity (GHS Category 3)
1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene Cl (1,5); OCH(CH₃)₂ (2); NO₂ (4) C₉H₉Cl₂NO₃ Industrial use; regulated under EINECS Irritant; hazardous decomposition products
1,5-Dichloro-2,4-dimethylbenzene Cl (1,5); CH₃ (2,4) C₈H₈Cl₂ Boiling point: 228.7°C; used in organic synthesis Limited toxicity data
1,5-Dibromo-2,4-dimethoxybenzene Br (1,5); OCH₃ (2,4) C₈H₈Br₂O₂ Pharmacological interest; crystalline solid Bromine-related toxicity risks

Key Findings from Comparative Analysis

Electronic Effects
  • Ethoxy vs.
  • Nitro vs. Chloro Groups: Nitro groups (NO₂) in 1,5-dichloro-2,4-dinitrobenzene amplify electron-withdrawing effects, making it more reactive in fungicidal applications compared to ethoxy/methoxy analogs .
Physical Properties
  • Boiling Points : Bulkier substituents (e.g., ethoxy) reduce volatility compared to methyl or methoxy analogs. For example, 1,5-dichloro-2,4-dimethylbenzene has a boiling point of 228.7°C , while this compound likely has a higher boiling point.
  • Solubility : Ethoxy groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to halogen-only analogs .

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